molecular formula C7H5N3O2 B12114730 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid CAS No. 1367949-54-9

1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid

Cat. No.: B12114730
CAS No.: 1367949-54-9
M. Wt: 163.13 g/mol
InChI Key: QHODKLHBXPROQI-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization and carboxylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.

    1H-pyrazolo[3,4-b]pyridine: A related compound with potential biomedical applications.

    Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of biological activities.

Uniqueness: 1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

1367949-54-9

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-8-9-3-6(4)10-5/h1-3,10H,(H,11,12)

InChI Key

QHODKLHBXPROQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=NC=C21)C(=O)O

Origin of Product

United States

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